molecular formula C10H21ClN2O2 B070720 tert-Butyl piperidin-4-ylcarbamate hydrochloride CAS No. 179110-74-8

tert-Butyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B070720
CAS No.: 179110-74-8
M. Wt: 236.74 g/mol
InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
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Description

tert-Butyl piperidin-4-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

tert-Butyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • 1-N-Cbz-4-Aminopiperidine
  • N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Comparison: tert-Butyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring. These features confer distinct reactivity and stability compared to similar compounds. For example, tert-Butyl 4-aminopiperidine-1-carboxylate has a similar piperidine ring but lacks the hydrochloride salt form, affecting its solubility and reactivity .

Biological Activity

Tert-butyl piperidin-4-ylcarbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12_{12}H18_{18}ClN2_2O2_2 and a molecular weight of 200.28 g/mol, is classified as a carbamate, which typically involves derivatives of carbonic acid where hydroxyl groups are replaced by amines or ammonia. Its structural features contribute to its interactions with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring that contributes to its pharmacological properties. The structural configuration allows for various chemical interactions, which are critical for its biological activity.

1. Anticancer Properties

Tert-butyl piperidin-4-ylcarbamate has been investigated for its potential as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a crucial role in cancer cell survival and proliferation. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer therapy.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50_{50} (µM)Mechanism
MCF-725.72 ± 3.95Induction of apoptosis
THP-1Not specifiedNLRP3 inflammasome inhibition

2. Antibacterial Activity

The compound exhibits significant antibacterial properties against Gram-positive bacteria , including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration ranges from 0.78 to 3.125 µg/mL , comparable to last-resort antibiotics like vancomycin.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
MRSA0.78
VREfm3.125
Staphylococcus epidermidisNot specified

Mechanistic Insights

The biological activity of tert-butyl piperidin-4-ylcarbamate can be attributed to its ability to modulate specific cellular pathways:

  • Inhibition of HSP70 : By inhibiting HSP70, the compound may enhance the efficacy of existing cancer treatments by overcoming mechanisms of drug resistance.
  • NLRP3 Inflammasome Inhibition : Preliminary studies suggest that this compound can inhibit NLRP3-dependent IL-1β release, which is significant in inflammatory responses and cancer progression.

Case Studies

Several studies have highlighted the potential applications of tert-butyl piperidin-4-ylcarbamate:

  • Cancer Treatment : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research indicated that the compound effectively inhibited biofilm formation in MRSA strains, showcasing its relevance in treating persistent infections.

Properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJVJSHANVSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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